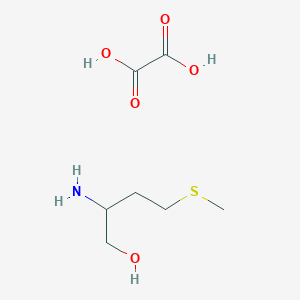
2-Amino-4-(methylthio)butan-1-OL oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(methylthio)butan-1-OL oxalate is a useful research compound. Its molecular formula is C7H15NO5S and its molecular weight is 225.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Analgesic Properties
The compound is structurally related to various analgesics, particularly those used in the treatment of pain management. Research indicates that derivatives of 2-amino-4-(methylthio)butan-1-OL exhibit significant analgesic activity, making them potential candidates for developing new pain relief medications. A study highlighted the synthesis of compounds with similar structures that demonstrated efficacy in reducing pain responses in animal models .
Antidepressant Activity
The oxalate salt form of 2-amino-4-(methylthio)butan-1-OL has been evaluated for its antidepressant properties. In preclinical studies, it was shown to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. This suggests potential use in treating depression and anxiety disorders .
Neuropharmacology
Cognitive Enhancement
Research has pointed towards the cognitive-enhancing effects of compounds similar to 2-amino-4-(methylthio)butan-1-OL. Studies involving animal models have indicated improvements in memory and learning capabilities when administered this compound, suggesting a role in treating cognitive decline associated with aging or neurodegenerative diseases .
Synthesis and Chemical Applications
Synthetic Intermediates
2-Amino-4-(methylthio)butan-1-OL oxalate serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its unique functional groups allow for further chemical modifications, which can lead to the development of new therapeutic agents . For instance, it can be transformed into more complex structures that may exhibit enhanced biological activity.
Case Studies
Propriétés
Formule moléculaire |
C7H15NO5S |
|---|---|
Poids moléculaire |
225.27 g/mol |
Nom IUPAC |
2-amino-4-methylsulfanylbutan-1-ol;oxalic acid |
InChI |
InChI=1S/C5H13NOS.C2H2O4/c1-8-3-2-5(6)4-7;3-1(4)2(5)6/h5,7H,2-4,6H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
FWDONIDCMJCZQZ-UHFFFAOYSA-N |
SMILES canonique |
CSCCC(CO)N.C(=O)(C(=O)O)O |
Séquence |
M |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















